molecular formula C17H16BrNO6S2 B11084169 (2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B11084169
M. Wt: 474.4 g/mol
InChI Key: HSJZEAYQPWJVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that features a thiophene ring, a brominated benzoate group, and a morpholine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, can also be employed .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated benzoate group can be reduced to form corresponding benzoic acids.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, benzoic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, including anticancer and antimicrobial activities . The compound may interact with cellular enzymes and receptors, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a thiophene ring, brominated benzoate group, and morpholine sulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO6S2

Molecular Weight

474.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C17H16BrNO6S2/c18-13-4-3-12(17(21)25-11-14(20)15-2-1-9-26-15)10-16(13)27(22,23)19-5-7-24-8-6-19/h1-4,9-10H,5-8,11H2

InChI Key

HSJZEAYQPWJVNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CS3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.